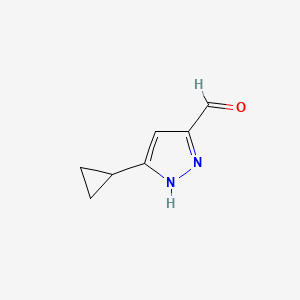

3-cyclopropyl-1H-pyrazole-5-carbaldehyde

Description

The exact mass of the compound 3-cyclopropyl-1H-pyrazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-cyclopropyl-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-4-6-3-7(9-8-6)5-1-2-5/h3-5H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFFEKPDYIAVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284220-47-8 | |

| Record name | 5-cyclopropyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS No. 1284220-47-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural motif, combining a reactive aldehyde functional group with a lipophilic cyclopropyl moiety on a stable pyrazole core, makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. The pyrazole scaffold itself is a privileged structure in drug discovery, appearing in numerous approved drugs with a wide range of biological activities.[1] This guide provides a comprehensive overview of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, including its synthesis, physicochemical properties, safety considerations, and its significant role in the development of novel therapeutics.

Physicochemical Properties and Identification

| Property | Value | Source |

| CAS Number | 1284220-47-8 | [2] |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| Appearance | Solid | |

| Synonyms | 5-cyclopropyl-1H-pyrazole-3-carbaldehyde | [2] |

| InChI Key | OCFFEKPDYIAVOV-UHFFFAOYSA-N | |

| SMILES | C1CC1c2cc(nnc2)C=O | [2] |

Synthesis of 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde

The synthesis of pyrazole carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃).[5]

Part 1: Synthesis of 3-Cyclopropyl-1H-pyrazole

The pyrazole ring can be constructed via the condensation of a 1,3-dicarbonyl compound with hydrazine. In this case, a suitable precursor would be a cyclopropyl-substituted 1,3-diketone or a related reactive intermediate.

Caption: General workflow for the synthesis of the 3-cyclopropyl-1H-pyrazole core.

Part 2: Formylation via Vilsmeier-Haack Reaction

The synthesized 3-cyclopropyl-1H-pyrazole would then undergo electrophilic formylation. The pyrazole ring is sufficiently electron-rich to react with the Vilsmeier reagent.

Caption: Vilsmeier-Haack formylation of the pyrazole core to yield the final product.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 3-Cyclopropyl-1H-pyrazole. A solution of a suitable cyclopropyl-substituted 1,3-dicarbonyl compound (1 equivalent) in a protic solvent such as ethanol is treated with hydrazine hydrate (1-1.2 equivalents). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 3-cyclopropyl-1H-pyrazole.

-

Step 2: Vilsmeier-Haack Formylation. To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) (3-5 equivalents), phosphoryl chloride (POCl₃) (1.2-1.5 equivalents) is added dropwise with stirring. The mixture is stirred at this temperature for a short period to allow for the formation of the Vilsmeier reagent. A solution of 3-cyclopropyl-1H-pyrazole (1 equivalent) in DMF is then added, and the reaction mixture is allowed to warm to room temperature and then heated. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude 3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be further purified by recrystallization or column chromatography.[6]

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 3-cyclopropyl-1H-pyrazole-5-carbaldehyde are not publicly available, the expected ¹H and ¹³C NMR spectral characteristics can be predicted based on the structure and data from similar pyrazole derivatives.

-

¹H NMR:

-

Aldehyde proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Pyrazole ring proton (-CH=): A singlet in the aromatic region, likely around δ 6.5-7.5 ppm.

-

Cyclopropyl protons (-CH- and -CH₂-): A multiplet in the upfield region, typically between δ 0.5-2.0 ppm.

-

Pyrazole N-H proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

-

¹³C NMR:

-

Aldehyde carbonyl carbon (-CHO): A signal in the highly deshielded region, around δ 180-190 ppm.

-

Pyrazole ring carbons: Signals in the aromatic region, typically between δ 110-150 ppm.

-

Cyclopropyl carbons: Signals in the upfield aliphatic region.

-

Applications in Drug Discovery

The aldehyde functionality of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures. These transformations can include:

-

Reductive amination to introduce substituted amine moieties.

-

Wittig and related olefination reactions to form carbon-carbon double bonds.

-

Oxidation to the corresponding carboxylic acid, which can then be converted to esters, amides, and other derivatives.

-

Condensation reactions with various nucleophiles to form imines, hydrazones, and other heterocyclic systems.

The presence of the cyclopropyl group is also significant, as it can enhance metabolic stability, improve binding affinity to biological targets, and modulate the overall physicochemical properties of a drug candidate.

Safety and Handling

3-Cyclopropyl-1H-pyrazole-5-carbaldehyde should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for similar compounds, it is advisable to:

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store the compound in a tightly sealed container in a cool, dry place.[2]

The following GHS hazard statements have been associated with this compound: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

3-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward, albeit not publicly detailed, synthesis via established methods like the Vilsmeier-Haack reaction, combined with its unique structural features, makes it an attractive starting material for drug discovery programs. A thorough understanding of its chemistry, properties, and safe handling is essential for its effective utilization in the research and development of new medicines.

References

- Sharma, V., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Molecular Diversity.

- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.

- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14.

- Patil, S. A., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

- European Patent Office. (1991). Pyrazole derivatives, their production and use (EP 0411507 A1).

- Google Patents. (2019).

- Google Patents. (2010). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h)

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

- Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Singh, R. P., et al. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc.

- European Patent Office. (1991). Pyrazole derivatives, their production and use (EP 0411507 A1). Googleapis.com.

- Yu, F., et al. (2013). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances, 3(32), 13183-13192.

- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.

- Patil, S. A., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

- Bratenko, M. K., Chornous, V. O., & Vovk, M. V. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.

- Popielarska, H., Myka, A., Drabińska, B., & Kujawski, J. (2013). Pyrazole derivatives. A challenge of modem academic and industrial chemistry. Przemysł Chemiczny, 92(8), 1474-1481.

- Gualpa, F. A., et al. (2021).

- Venkateswarlu, V., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. The Royal Society of Chemistry.

- Google Patents. (2020). Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic profile of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to offer not just data, but a cohesive understanding of the molecule's structural features as revealed by various analytical techniques. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the spectral patterns and providing standardized protocols for data acquisition.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a wide array of therapeutic agents and functional materials.[1] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] Specifically, pyrazole-C3/C5-carbaldehydes serve as versatile synthetic intermediates for creating more complex and biologically active molecules.[3] The introduction of a cyclopropyl group at the 3-position can enhance metabolic stability and binding affinity to biological targets, making 3-cyclopropyl-1H-pyrazole-5-carbaldehyde a molecule of significant synthetic and pharmacological potential.

Molecular Overview:

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | [4] |

| Molecular Weight | 136.15 g/mol | [4] |

| CAS Number | 1284220-47-8 | [4][5] |

| Physical Form | Solid | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The expected ¹H NMR spectrum will reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups like the aldehyde and the pyrazole ring causing downfield shifts.

Expected ¹H NMR Data (Predicted, in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.8 | s | 1H | Aldehyde-H | The strong deshielding effect of the carbonyl group places this proton significantly downfield. |

| ~6.8 | s | 1H | Pyrazole-H (C4) | The proton on the pyrazole ring is in an electron-deficient environment, appearing as a singlet. |

| ~2.1 | m | 1H | Cyclopropyl-H (methine) | This proton is coupled to the four methylene protons of the cyclopropyl ring, resulting in a multiplet. |

| ~1.1-1.3 | m | 4H | Cyclopropyl-H (methylene) | The four methylene protons of the cyclopropyl ring will appear as a complex multiplet due to coupling with the methine proton and with each other. |

| Broad | s | 1H | N-H | The N-H proton of the pyrazole ring often appears as a broad singlet and its chemical shift can be concentration and solvent dependent. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (0.00 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide complementary information, showing a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR Data (Predicted, in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 | Aldehyde C=O | The carbonyl carbon is highly deshielded and appears far downfield. |

| ~150 | Pyrazole C3 | The carbon bearing the cyclopropyl group is shifted downfield due to its attachment to the heterocyclic ring. |

| ~140 | Pyrazole C5 | The carbon bearing the aldehyde group is also significantly deshielded. |

| ~110 | Pyrazole C4 | The CH carbon of the pyrazole ring appears in the aromatic region. |

| ~10 | Cyclopropyl CH | The methine carbon of the cyclopropyl ring is found in the aliphatic region. |

| ~8 | Cyclopropyl CH₂ | The methylene carbons of the cyclopropyl ring will appear at a similar upfield chemical shift. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Diagram of Spectroscopic Workflow:

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3200-3400 | Broad | N-H | Stretching |

| ~3100 | Medium | =C-H (pyrazole) | Stretching |

| ~2800-2900 | Weak | C-H (aldehyde) | Stretching |

| ~1680 | Strong | C=O (aldehyde) | Stretching |

| ~1500-1600 | Medium | C=N, C=C (pyrazole) | Ring Stretching |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Analysis: Place a small amount of the solid 3-cyclopropyl-1H-pyrazole-5-carbaldehyde directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 135 | Moderate | [M-H]⁺ |

| 107 | Moderate | [M-CHO]⁺ |

| 95 | High | [M-C₃H₅]⁺ |

Rationale for Fragmentation:

Under electron ionization, the molecular ion ([M]⁺) is formed. This high-energy species can then fragment in predictable ways. Common fragmentation pathways for this molecule would include the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl group ([M-CHO]⁺), or the loss of the cyclopropyl group ([M-C₃H₅]⁺).

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas Chromatograph (GC).

-

Separation: The compound travels through the GC column and is separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is ionized (e.g., by electron impact).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated.

Diagram of Expected Mass Spectrometry Fragmentation:

Caption: Predicted Fragmentation of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde in EI-MS.

Conclusion: A Comprehensive Spectroscopic Profile

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde. While direct experimental data may be limited in publicly accessible databases, the predicted spectroscopic data, based on fundamental principles and comparison with analogous structures, offers a reliable guide for researchers. The protocols outlined herein represent standard, validated methods for acquiring high-quality data. This technical guide serves as a foundational resource for scientists working with this promising heterocyclic building block, enabling confident structural verification and facilitating its application in drug discovery and materials science.

References

-

ResearchGate. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]

-

Kumar, A. et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 6(2). [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde | 1284220-47-8 [sigmaaldrich.com]

A Technical Guide to 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Cyclopropyl-Pyrazoles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and steric environment, making it a versatile platform for designing molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The incorporation of a cyclopropyl group into the pyrazole ring has emerged as a particularly fruitful strategy in modern drug design. The cyclopropyl moiety, with its inherent ring strain and unique conformational properties, can introduce favorable metabolic stability, enhance binding affinity to biological targets, and improve overall pharmacokinetic profiles.

This guide focuses on 3-cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS No. 1284220-47-8), a key intermediate for the synthesis of a diverse array of bioactive molecules. The aldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures.

Commercial Availability: Sourcing 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde

For researchers and drug development professionals, the accessibility of starting materials is a critical logistical consideration. 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde is commercially available from several chemical suppliers, though it is primarily offered as a research chemical. The following table provides a comparative overview of some of the known suppliers. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities |

| ChemScene | CS-0314284 | ≥97% | Custom |

| Sigma-Aldrich | APOH93DA1CED | Not specified | Inquire |

Synthetic Routes: A Practical Approach to 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde

While commercially available, an in-house synthesis of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be a cost-effective and scalable option for large-scale research or development campaigns. The Vilsmeier-Haack reaction is a widely employed and reliable method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the pyrazole ring.

The synthesis of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be envisioned to proceed through the formylation of a suitable 3-cyclopropyl-1H-pyrazole precursor. The following is a proposed, self-validating synthetic protocol based on established Vilsmeier-Haack procedures for similar pyrazole derivatives.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Cyclopropyl-1H-pyrazole (Intermediate)

This step involves the condensation of a suitable cyclopropyl-containing precursor with hydrazine. A plausible starting material is cyclopropyl methyl ketone.

-

Reaction Setup: To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford 3-cyclopropyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation to Yield 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde

This step introduces the aldehyde group at the C5 position of the pyrazole ring.

-

Preparation of Vilsmeier Reagent: In a separate flask, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C and slowly add phosphorus oxychloride (POCl₃) (1.2 eq) while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: To the prepared Vilsmeier reagent, add a solution of 3-cyclopropyl-1H-pyrazole (1.0 eq) in DMF dropwise at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to yield 3-cyclopropyl-1H-pyrazole-5-carbaldehyde.

Application in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[5] The development of selective kinase inhibitors is a major focus of modern drug discovery.

The 3-cyclopropyl-1H-pyrazole-5-carbaldehyde moiety serves as a key building block for the synthesis of potent and selective kinase inhibitors. The cyclopropyl group can occupy hydrophobic pockets in the kinase active site, while the pyrazole core can form critical hydrogen bond interactions with the hinge region of the kinase. The aldehyde functionality allows for the introduction of various side chains that can be tailored to target specific kinases and enhance pharmacological properties.

Role in Kinase Inhibitor Scaffolds

Caption: Workflow for utilizing the subject compound in kinase inhibitor discovery.

Derivatives of 3-cyclopropyl-1H-pyrazole have been investigated as inhibitors of various kinases, including c-Jun N-terminal Kinase (JNK), a target for neurodegenerative diseases.[6][7] For example, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed and synthesized as selective JNK3 inhibitors.[6][7] The core structure, which can be derived from intermediates like 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, is crucial for achieving both potency and selectivity.

Furthermore, pyrazole-based compounds, including those with cyclopropyl substitutions, have been explored as multi-targeted kinase inhibitors, demonstrating the broad utility of this scaffold in oncology and immunology.[8]

Conclusion

3-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a valuable and commercially accessible building block for medicinal chemists and drug development professionals. Its synthesis is achievable through established methodologies like the Vilsmeier-Haack reaction. The unique combination of the pyrazole core, the cyclopropyl group, and the reactive aldehyde functionality makes it a highly attractive starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents. As the demand for targeted therapies continues to grow, the importance of versatile intermediates like 3-cyclopropyl-1H-pyrazole-5-carbaldehyde in driving innovation in drug discovery is set to increase.

References

- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.

- Howard, S., et al. (2009). AT9283, a novel inhibitor of Aurora kinases with potent antitumor activity. Cancer Research, 69(8 Supplement), 3373-3373.

- Lokhande, P. D., & Hasanzadeh, K. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3, 5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.

- Kim, J., et al. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1636-1646.

- Szabó, G., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4329-4337.

- Tanaka, K., et al. (2010). The multi-targeted Aurora kinase inhibitor AT9283 is a potent anti-myeloma agent.

-

ChemMethod. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

-

MDPI. New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. [Link]

-

MDPI. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. [Link]

-

Eco-Vector Journals. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

-

ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]

- Smole, M. et al. (2021).

-

PubMed. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. [Link]

-

ChemSrc. 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde price. [Link]

Sources

- 1. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d]Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response [biomolther.org]

Methodological & Application

Application Note & Protocol: Knoevenagel Condensation with 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde for the Synthesis of Novel Bioactive Scaffolds

Introduction: The Strategic Importance of Pyrazole-Based Compounds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] Its prevalence in drug discovery is attributed to its unique physicochemical properties and its ability to act as a versatile scaffold for engaging with a wide array of biological targets.[3][4] Marketed drugs containing the pyrazole moiety are used to treat a range of diseases, including cancer, inflammation, and infectious diseases.[3][4] The Knoevenagel condensation is a powerful and reliable method for carbon-carbon bond formation, enabling the synthesis of α,β-unsaturated compounds that are themselves valuable intermediates or bioactive molecules.[5][6] This application note provides a detailed protocol and scientific rationale for the Knoevenagel condensation of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, a promising building block for the generation of novel chemical entities with significant therapeutic potential.

Reaction Mechanism: A Base-Catalyzed Cascade

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[5] The reaction is typically catalyzed by a weak base, such as an amine, which is crucial to prevent the self-condensation of the aldehyde.[5]

The mechanism proceeds through the following key steps:

-

Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 3-cyclopropyl-1H-pyrazole-5-carbaldehyde.

-

Aldol Addition Product: This attack forms an intermediate aldol-type addition product.

-

Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. This step is often spontaneous or can be facilitated by mild heating.

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

Application Note: X-ray Crystallography Protocol for Cyclopropyl-Substituted Pyrazoles

<, "application/pdf", "">

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, in-depth guide to the successful single-crystal X-ray diffraction (SCXRD) analysis of cyclopropyl-substituted pyrazoles. These moieties are of increasing interest in medicinal chemistry, and a precise understanding of their three-dimensional structure is critical for structure-activity relationship (SAR) studies. This document moves beyond a simple recitation of steps, delving into the rationale behind key decisions in the crystallographic workflow, from crystal growth to structure validation. We address the specific challenges posed by the cyclopropyl group, such as potential conformational disorder, and provide field-proven strategies to overcome them. The protocols described herein are designed to ensure data integrity and produce high-quality, publishable structural models.

Introduction: The Structural Importance of Cyclopropyl-Pyrazoles

Cyclopropyl-substituted pyrazoles represent a privileged scaffold in modern drug discovery. The cyclopropyl group, a small, strained ring, can act as a "bioisostere" for other functionalities, influencing metabolic stability, lipophilicity, and binding affinity. Its rigid nature can lock a molecule into a specific, biologically active conformation. X-ray crystallography is the definitive method for elucidating the precise atomic arrangement of these molecules, providing a 3D visual map of atom types, their connectivity, and spatial relationships.[1][2] This structural information is paramount for understanding intermolecular interactions with biological targets, guiding further chemical modifications, and securing intellectual property.

The protocol outlined below is a self-validating system, designed to guide the researcher from a purified compound to a refined and validated crystal structure ready for deposition and publication.

The Crystallographic Workflow: A Logical Overview

The journey from a powdered sample to a 3D molecular model follows a well-defined, sequential path. Each stage builds upon the successful completion of the previous one. A failure to optimize an early step, such as crystal growth, will invariably compromise the quality of the final result.

Figure 1: The workflow for small molecule X-ray crystallography.

Phase 1: From Powder to a Perfect Crystal

The quality of the single crystal is the single most important determinant for a successful structure determination.[3] Hasty crystallization often leads to poorly diffracting, intergrown, or flawed crystals, resulting in unpublishable data.[3]

Prerequisite: Compound Purity

Causality: Impurities present in the sample can inhibit nucleation or become incorporated into the crystal lattice, disrupting the long-range order necessary for sharp diffraction. Protocol:

-

Ensure the cyclopropyl-substituted pyrazole compound is of the highest possible purity (>98%, verified by NMR, LC-MS, and/or elemental analysis).

-

If necessary, perform a final purification step (e.g., flash chromatography or recrystallization) immediately prior to setting up crystallization trials.

Protocol: Crystal Growth

For pyrazole derivatives, several crystallization techniques are effective. The choice of solvent is the most critical parameter.[4] An ideal solvent will dissolve the compound when hot but show poor solubility at lower temperatures.[4]

Recommended Solvents for Screening:

-

Protic: Ethanol, Methanol, Isopropanol

-

Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene

-

Binary Mixtures: Combining a "good" solvent with a miscible "poor" solvent (anti-solvent) is often highly effective.

Method 1: Slow Evaporation

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

Method 2: Slow Cooling

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60°C).

-

Ensure all solid material is dissolved. Filter the hot solution if necessary to remove any particulate matter.

-

Allow the solution to cool slowly to room temperature. For enhanced crystal growth, transfer to a refrigerator (4°C) or freezer (-20°C).[5]

Method 3: Anti-Solvent Diffusion

-

Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.

-

Place this vial inside a larger, sealed container that contains a volatile "poor" solvent (anti-solvent) in which the compound is insoluble.

-

Over time, the anti-solvent vapor will diffuse into the compound's solution, reducing its solubility and inducing crystallization.

Crystal Selection and Mounting

Expertise: Not all crystals are suitable for diffraction. Visual inspection under a microscope is a critical quality control step.

Protocol:

-

Place the crystallization vial under a polarized light microscope.

-

Select a crystal that is transparent, has well-defined faces, and shows no visible cracks or defects.[3] It should be a single entity, not an aggregate of smaller crystals.[3]

-

Ideal crystal dimensions are between 0.1 and 0.3 mm in all directions.

-

Using a micromanipulator or a steady hand, carefully detach the chosen crystal.

-

Mount the crystal on a suitable holder (e.g., a nylon loop or a glass fiber) using a minimal amount of cryo-oil or inert grease.[2]

-

For data collection at low temperatures (recommended to reduce radiation damage and thermal motion), the mounted crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K).[2]

Phase 2: Data Acquisition and Processing

This phase involves using a diffractometer to irradiate the crystal with X-rays and record the resulting diffraction pattern. The goal is to collect a complete and redundant dataset.

Data Collection Strategy

Causality: A well-planned data collection strategy ensures that a sufficient number of unique reflections are measured to a desired resolution, with adequate redundancy to improve data quality through scaling and merging.

Protocol:

-

Mounting and Centering: Mount the cryo-cooled crystal on the diffractometer's goniometer and center it precisely in the X-ray beam.[2]

-

Unit Cell Determination: Collect a few initial frames to locate diffraction spots. Software will then automatically index these spots to determine the preliminary unit cell parameters and Bravais lattice.

-

Strategy Calculation: Based on the determined crystal symmetry, the instrument software will calculate an efficient strategy to collect a complete and redundant dataset. This typically involves a series of scans (runs) where the crystal is rotated through different angles (e.g., omega and phi scans).

-

Exposure Time: Set an appropriate exposure time per frame (e.g., 10-60 seconds) to achieve good signal-to-noise without overloading the detector.

-

Data Collection: Execute the full data collection run. A complete dataset for a small molecule can often be collected in a few hours.[6]

| Parameter | Typical Value/Range | Rationale |

| Radiation Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) | Mo is standard for small molecules; Cu may be used for very small crystals. |

| Temperature | 100 K | Minimizes thermal motion and radiation damage.[2] |

| Detector Distance | 40-60 mm | Balances resolution and the ability to capture spots from long unit cell axes. |

| Scan Width | 0.5 - 1.0° per frame | Fine slicing can improve data quality.[7] |

| Target Resolution | 0.8 Å or better | High resolution is necessary to resolve all atoms, including hydrogen. |

| Target Completeness | > 99% | Ensures all unique reflections are measured. |

| Target Redundancy | 4 or higher | Multiple measurements of the same reflection improve statistics. |

Table 1: Typical Data Collection Parameters

Data Processing

Trustworthiness: Data processing converts the raw diffraction images into a file of integrated reflection intensities, which is the input for structure solution. This step is crucial for data quality.

Protocol:

-

Integration: The software identifies the diffraction spots on each image and calculates their integrated intensities.[8]

-

Scaling and Merging: Intensities from all frames are scaled to a common reference frame to account for variations in beam intensity and crystal decay. Redundant measurements of symmetry-equivalent reflections are then averaged to produce a final, unique set of reflections.[8]

-

Output Files: The primary output is a reflection file (e.g., .hkl format) containing the Miller indices (h,k,l) for each reflection and its corresponding intensity and standard uncertainty.

Phase 3: Structure Solution, Refinement, and Validation

This is the computational phase where the processed data is used to generate and optimize the 3D atomic model.[8]

Figure 2: The iterative cycle of crystallographic refinement.

Protocol: Structure Solution and Refinement

Modern crystallographic software packages like Olex2 or WinGX provide graphical user interfaces for powerful underlying programs like the SHELX suite.[9][10][11]

-

Structure Solution: Use a direct methods program (e.g., SHELXT) or a charge-flipping algorithm to solve the phase problem and generate an initial electron density map.[12] This initial solution will often reveal a significant portion of the molecular structure.

-

Model Building: Identify atoms in the electron density map and assign them to appropriate element types. The pyrazole and cyclopropyl fragments should be recognizable.

-

Initial Refinement: Perform isotropic refinement, where atoms are modeled as spheres. This will improve the model and the quality of the difference electron density map.

-

Iterative Refinement: This is a cyclical process.[9]

-

Assign Anisotropy: Refine non-hydrogen atoms anisotropically, modeling them as ellipsoids to account for their thermal motion.

-

Locate Hydrogens: Hydrogen atoms can typically be located in the difference electron density map. Alternatively, they can be placed in geometrically calculated positions and refined using a riding model.

-

Check for Disorder: The cyclopropyl group, due to its ability to rotate, may exhibit conformational disorder. If residual electron density peaks suggest alternative positions for the cyclopropyl carbon atoms, model this disorder using appropriate constraints (e.g., PART instructions in SHELXL) and refine their relative occupancies.

-

Refine: Continue refinement until the model converges, meaning that further cycles do not significantly change the atomic parameters or the R-factors.

-

Trustworthiness: Structure Validation

Before publication, the structural model must be rigorously validated. The standard tool for this is the checkCIF service provided by the International Union of Crystallography (IUCr).[13]

Protocol:

-

Generate CIF: The refinement program will generate a Crystallographic Information File (CIF), which contains all information about the experiment, the crystal, and the final atomic model.

-

Run checkCIF: Submit the CIF to the checkCIF service.[13]

-

Address Alerts: The service will generate a report with alerts (A, B, C, G) highlighting potential issues, from severe errors to minor points of information.

-

Alert Level A/B: These usually indicate significant problems that MUST be resolved (e.g., incorrect atom assignments, wrong space group, missed symmetry).

-

Alert Level C/G: These are often informational or suggest minor improvements. The researcher should review these and provide an explanation in the final CIF if the issue cannot be resolved.

-

-

Finalize CIF: After addressing all critical alerts, finalize the CIF for deposition and publication.

| Metric | Target Value | Significance |

| R1 | < 0.05 (for publication) | A measure of the agreement between observed and calculated structure factor amplitudes. |

| wR2 | < 0.12 (for publication) | A weighted R-factor based on intensities; more sensitive than R1. |

| Goodness-of-Fit (GooF) | ~ 1.0 | Indicates a good fit between the model and the data. |

| Max/Min Residual Density | < ±0.5 e⁻/ų | Large residual peaks may indicate unmodeled disorder or incorrect atom types. |

Table 2: Key Refinement Quality Indicators

Conclusion

This application note provides a robust and validated protocol for the X-ray crystallographic analysis of cyclopropyl-substituted pyrazoles. By understanding the causality behind each step—from the critical importance of high-quality crystal growth to the iterative nature of refinement and the necessity of rigorous validation—researchers can confidently determine the three-dimensional structures of these important pharmaceutical building blocks. Adherence to this guide will facilitate the generation of accurate, reliable, and publishable crystallographic data, ultimately accelerating the drug discovery process.

References

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K. & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). IUCr checkCIF procedure. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Journal of Applied Crystallography. Retrieved from [Link]

-

OlexSys Ltd. (n.d.). Structure Solution. Retrieved from [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

-

Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

-

Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC Carleton. Retrieved from [Link]

-

Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(8), 859-868. [Link]

- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

- 1. excillum.com [excillum.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. benchchem.com [benchchem.com]

- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. imserc.northwestern.edu [imserc.northwestern.edu]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Structure Solution | OlexSys [olexsys.org]

- 13. emhelp.editorialmanager.com [emhelp.editorialmanager.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Pyrazoles

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction to synthesize pyrazole-4-carbaldehydes—key intermediates in the development of pharmaceuticals and advanced materials. Here, we move beyond basic protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the mechanistic principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its primary application for pyrazoles?

The Vilsmeier-Haack reaction is a robust chemical method used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazole chemistry, its principal application is the regioselective formylation at the C4 position to yield pyrazole-4-carbaldehydes. These products are highly valuable synthetic intermediates.[2]

Q2: What is the "Vilsmeier Reagent" and how is it prepared?

The active electrophile is the Vilsmeier reagent, a chloroiminium salt (specifically, N,N-dimethyl-chloromethyleneiminium chloride). It is typically prepared in situ by the reaction of a formamide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[1] The preparation is highly exothermic and must be conducted under anhydrous conditions at low temperatures (e.g., 0-5 °C) to prevent decomposition.[1]

Q3: Why does formylation preferentially occur at the C4 position of the pyrazole ring?

The regioselectivity is a direct consequence of the electronic properties of the pyrazole ring. The two adjacent nitrogen atoms (N1 and N2) are electronegative and decrease the electron density at the adjacent C3 and C5 positions. The C4 position, however, retains the highest electron density, making it the most nucleophilic and thus the most susceptible to attack by the electrophilic Vilsmeier reagent.[3] This inherent electronic preference makes the Vilsmeier-Haack reaction a highly predictable and reliable method for synthesizing 4-formylpyrazoles.

Q4: What are the critical safety precautions for this reaction?

The Vilsmeier-Haack reaction involves hazardous reagents that demand strict safety protocols:

-

Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Always handle it in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

-

Exothermic Reaction: The formation of the Vilsmeier reagent and its subsequent reaction can be highly exothermic. Maintain strict temperature control using an ice bath, especially during the dropwise addition of POCl₃ to DMF.

-

Quenching: The work-up procedure, which involves quenching the reaction mixture with ice or water, is also very exothermic and releases significant amounts of HCl. This step must be performed slowly and cautiously in a well-ventilated fume hood, allowing for controlled gas evolution.

Q5: Are there alternative reagents to the standard DMF/POCl₃ system?

Yes, other activating agents like phosphorus trichloride (PCl₃), thionyl chloride (SOCl₂), and phthaloyl dichloride (OPC) can be used to form Vilsmeier-type reagents.[4] However, for the formylation of pyrazoles, the DMF/POCl₃ system is the most extensively studied, characterized, and reliably employed combination. While alternatives exist, optimizing the standard conditions is typically the most fruitful approach for new pyrazole substrates.

Troubleshooting and Optimization Guide

This section addresses the most common challenges encountered during the Vilsmeier-Haack formylation of pyrazoles and provides a logical framework for overcoming them.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common issues.

Caption: A step-by-step workflow for diagnosing and resolving common experimental issues.

Detailed Troubleshooting Q&A

Problem 1: Low or No Product Yield

-

Potential Cause 1: Inactive Vilsmeier Reagent.

-

Causality: The chloroiminium salt is highly sensitive to moisture. Trace amounts of water in the DMF, on the glassware, or from the atmosphere can hydrolyze and deactivate the reagent before it has a chance to react with the pyrazole.

-

Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) and cooled under an inert atmosphere (N₂ or Ar). Use a high-purity, anhydrous grade of DMF, preferably from a freshly opened bottle or one stored over molecular sieves. Use fresh, high-quality POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it promptly.[1]

-

-

Potential Cause 2: Insufficiently Reactive Pyrazole Substrate.

-

Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) on the pyrazole ring reduce its nucleophilicity, making it less reactive towards the Vilsmeier reagent.

-

Solution: For deactivated substrates, more forcing conditions are necessary. Increase the stoichiometry of the Vilsmeier reagent (from a typical 1.5-3 equivalents to 4-10 equivalents). Additionally, a higher reaction temperature may be required to drive the reaction to completion (see Problem 2).[3]

-

Problem 2: Reaction is Sluggish or Stalls (Incomplete Conversion)

-

Potential Cause: Insufficient Reaction Temperature or Time.

-

Causality: The activation energy for the formylation of a deactivated or sterically hindered pyrazole may not be met at lower temperatures.

-

Solution: First, ensure the reaction has been given adequate time at the initial temperature by monitoring via Thin-Layer Chromatography (TLC). If the starting material is still present after several hours with little product formation, gradually increase the temperature. A common strategy is to start the addition at 0 °C, allow the mixture to warm to room temperature, and if needed, heat to 60-80 °C or even higher (some protocols report up to 120 °C for very unreactive substrates).[3] Always monitor for the appearance of side products at higher temperatures.

-

Problem 3: Formation of a Dark, Tarry Residue

-

Potential Cause: Reaction Overheating or Impurities.

-

Causality: Uncontrolled exothermic reactions can lead to polymerization and decomposition of the starting material, reagent, and product. Impurities in the starting materials or solvents can also catalyze unwanted side reactions.

-

Solution: Maintain strict temperature control, especially during the formation of the Vilsmeier reagent. Use an efficient ice/salt or dry ice/acetone bath. Add the pyrazole substrate solution dropwise to the pre-formed reagent to manage the reaction exotherm. Ensure high purity of all starting materials and use anhydrous solvents.

-

Problem 4: Difficulty in Isolating the Product during Work-up

-

Potential Cause 1: Product has some water solubility.

-

Causality: The introduction of a polar formyl group and the potential for the pyrazole nitrogens to be protonated can increase the aqueous solubility of the product.

-

Solution: During aqueous extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength and polarity of the aqueous phase, reducing the solubility of the organic product and driving it into the organic layer (salting-out effect). Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane.[1]

-

-

Potential Cause 2: Emulsion Formation.

-

Causality: The presence of polar materials and salts can lead to the formation of stable emulsions between the aqueous and organic layers, making phase separation difficult or impossible.

-

Solution: Add a small amount of brine to the separatory funnel, which can help disrupt the emulsion. If this fails, filter the entire mixture through a pad of a filter aid like Celite®.

-

Experimental Protocols & Data

General Protocol for Vilsmeier-Haack Formylation of a Pyrazole

This procedure is a starting point and should be optimized based on substrate reactivity.

1. Vilsmeier Reagent Preparation:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture at 0 °C for an additional 30 minutes. The reagent may appear as a colorless to pale yellow solution or a white solid.

2. Formylation Reaction:

-

Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

-

Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After addition, allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction's progress by TLC (quench a small aliquot with saturated NaHCO₃ solution, extract with EtOAc, and spot on a silica plate).

-

If the reaction is sluggish, gradually heat the mixture (e.g., to 70 °C) and continue monitoring.

3. Work-up and Purification:

-

Once the reaction is complete (starting material consumed), cool the mixture back to room temperature.

-

In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

-

Carefully and slowly pour the reaction mixture onto the crushed ice.

-

Neutralize the acidic solution by the slow, portion-wise addition of a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine (1 x volume), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Mechanism of Pyrazole Formylation

The reaction proceeds via a classical electrophilic aromatic substitution pathway.

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde

Welcome to the technical support center for the synthesis of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis. Our focus is on providing not just procedural steps, but also the scientific rationale behind them to empower you in your experimental work.

I. Synthetic Strategy Overview

The synthesis of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde is typically approached in a two-step sequence. The first stage involves the construction of the pyrazole ring system, yielding the key intermediate, 3-cyclopropyl-1H-pyrazole. The second stage is the regioselective formylation of this intermediate at the C5 position via the Vilsmeier-Haack reaction. This guide will provide detailed protocols and troubleshooting for each of these critical steps.

Caption: Overall synthetic workflow.

II. Step 1: Synthesis of 3-Cyclopropyl-1H-pyrazole

The formation of the pyrazole ring is most reliably achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine source. For the synthesis of 3-cyclopropyl-1H-pyrazole, the reaction of 1-cyclopropyl-1,3-butanedione with hydrazine hydrate is a common and effective method.[1][2][3]

Experimental Protocol: Synthesis of 3-Cyclopropyl-1H-pyrazole

| Parameter | Value | Notes |

| Reactants | 1-cyclopropyl-1,3-butanedione, Hydrazine hydrate | |

| Solvent | Ethanol | |

| Reaction Temp. | Reflux | |

| Reaction Time | 2-4 hours | Monitor by TLC |

| Work-up | Evaporation, Extraction | |

| Purification | Column Chromatography | |

| Typical Yield | 80-90% |

Procedure:

-

To a solution of 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting & FAQs: Synthesis of 3-Cyclopropyl-1H-pyrazole

Q1: My reaction is sluggish or incomplete. What could be the issue?

A1:

-

Hydrazine Quality: Ensure the hydrazine hydrate is of high purity and has not been exposed to air for prolonged periods, as it can degrade.

-

Reaction Temperature: While the reaction is typically run at reflux, ensure your heating apparatus is maintaining a consistent and adequate temperature.

-

Stoichiometry: A slight excess of hydrazine hydrate (1.1-1.2 eq) is often beneficial to drive the reaction to completion.

Q2: I am observing the formation of a significant amount of side products. How can I minimize these?

A2:

-

Regioisomers: The reaction of unsymmetrical 1,3-dicarbonyls with hydrazine can potentially lead to the formation of two regioisomers. For 1-cyclopropyl-1,3-butanedione, the formation of 5-cyclopropyl-1H-pyrazole is a possibility, though the 3-cyclopropyl isomer is generally favored. Careful control of reaction temperature and slow addition of hydrazine can sometimes improve regioselectivity. The isomers are typically separable by column chromatography.

-

Hydrazone Formation: Incomplete cyclization can leave unreacted hydrazone intermediates. Ensure sufficient reaction time and temperature to promote the final cyclization and dehydration steps.

Q3: What is the best way to purify the 3-cyclopropyl-1H-pyrazole?

A3: Column chromatography on silica gel is the most effective method.[4] A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the desired product from any unreacted starting materials or isomeric byproducts.

III. Step 2: Vilsmeier-Haack Formylation of 3-Cyclopropyl-1H-pyrazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[5][6][7] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

| Parameter | Value | Notes |

| Reactants | 3-Cyclopropyl-1H-pyrazole, POCl₃, DMF | |

| Solvent | DMF | |

| Reaction Temp. | 0°C to 80-100°C | |

| Reaction Time | 2-6 hours | Monitor by TLC |

| Work-up | Quenching with ice, Neutralization | |

| Purification | Recrystallization or Column Chromatography | |

| Typical Yield | 60-75% |

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF (used as both solvent and reagent) to 0°C.

-

Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise to the cold DMF with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Add a solution of 3-cyclopropyl-1H-pyrazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0°C.

-

After the addition, slowly warm the reaction mixture to 80-100°C and maintain this temperature for 2-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[8]

Troubleshooting & FAQs: Vilsmeier-Haack Formylation

Q1: The yield of my formylated product is low. What are the common causes?

A1:

-

Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.

-

Incomplete Reagent Formation: The Vilsmeier reagent must be pre-formed before the addition of the pyrazole. Ensure the POCl₃ is added slowly to cold DMF and allowed to react completely.

-

Suboptimal Temperature: The formylation of the pyrazole ring is temperature-dependent. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, side reactions and decomposition may occur. Monitor the reaction by TLC to find the optimal temperature and time.

-

Inefficient Quenching and Work-up: The quenching process is highly exothermic. Pouring the reaction mixture onto ice too quickly can lead to localized heating and degradation of the product. Ensure thorough neutralization, as the product may be soluble in acidic or strongly basic solutions.

Q2: I am observing the formation of multiple products. What are the likely side products and how can I avoid them?

A2:

-

Regioisomers: While formylation of 3-substituted pyrazoles generally occurs at the 5-position due to steric hindrance, a small amount of the 4-formyl isomer may be formed.[9][10] The regioselectivity can sometimes be influenced by the reaction conditions. The isomers can usually be separated by column chromatography.

-

Chlorination: In some cases, the Vilsmeier-Haack reaction can lead to chlorination of the heterocyclic ring as a side reaction.[11] Using a minimal excess of the Vilsmeier reagent and carefully controlling the reaction temperature can help to minimize this.

-

Unreacted Starting Material: If you observe a significant amount of starting material, it indicates an incomplete reaction. Refer to the points in Q1 to optimize the reaction conditions.

Q3: How should I purify the final 3-cyclopropyl-1H-pyrazole-5-carbaldehyde?

A3:

-

Recrystallization: If the crude product is relatively clean, recrystallization is an effective purification method.[8] Common solvent systems include ethanol/water, ethyl acetate/hexane, or isopropanol.

-

Column Chromatography: For mixtures containing significant impurities or regioisomers, column chromatography on silica gel is recommended. A gradient elution with hexane and ethyl acetate is typically effective.

Q4: Is the product stable, and how should it be stored?

A4: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid upon exposure to air over time. For long-term storage, it is advisable to keep the solid product in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature.

IV. References

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.

-

Šafronovs, D., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1397.

-

Wagh, S. B., & Sonawane, S. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1153.

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.

-

Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from the Reaction of Ketones and Acid Chlorides: A Fast and General Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.

-

Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of Organic Chemistry, 42(12), 1818-1821.

-

Ghorab, M. M., et al. (2014). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 3(5), 440-444.

-

Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 39(24), 440-444.

-

Ryabukhin, S. V., et al. (2007). Regioselective Vilsmeier-Haack formylation of 1,3- and 1,5-diarylpyrazoles. Synthesis, 2007(11), 1755-1764.

-

SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. researchgate.net [researchgate.net]

- 8. jpsionline.com [jpsionline.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Purification of Aminomethyl Pyrazole Derivatives

Welcome to the technical support center for the purification of aminomethyl pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Here, we provide in-depth, experience-driven advice in a question-and-answer format, focusing on the "why" behind the "how" to empower you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when approaching the purification of aminomethyl pyrazole derivatives.

Q1: What are the first steps I should take to assess the purity of my crude aminomethyl pyrazole derivative?